![molecular formula C8H4BrN3 B13545081 4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile](/img/structure/B13545081.png)
4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile: is a heterocyclic compound with the chemical formula C8H5BrN2O2. It belongs to the pyrazolo[1,5-a]pyridine family and features a fused pyrazole and pyridine ring system. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile. One straightforward method involves the reaction of 4-bromopyrazole with malononitrile in the presence of a base. The reaction proceeds through cyclization and nitrile addition to yield the desired compound.
Reaction Conditions::- Reactants: 4-bromopyrazole, malononitrile
- Base: Potassium carbonate (K2CO3)
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: Elevated temperature (typically reflux)
- Reaction time: Several hours
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and scalability considerations are essential for efficient manufacturing.
Chemical Reactions Analysis
Reactions::
Substitution Reactions: 4-Bromopyrazolo[1,5-a]pyridine-2-carbonitrile can undergo nucleophilic substitution reactions at the bromine position.
Oxidation/Reduction Reactions: Depending on the reaction conditions, it may participate in oxidation or reduction processes.
Nucleophiles: Alkoxides, amines
Oxidizing Agents: Hydrogen peroxide (HO), sodium hypochlorite (NaClO)
Reducing Agents: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH)
Major Products:: The major products formed during reactions with this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential use in drug discovery due to its unique structure.
Industry: As a precursor for functional materials.
Mechanism of Action
The exact mechanism by which 4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C8H4BrN3 |
|---|---|
Molecular Weight |
222.04 g/mol |
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H4BrN3/c9-7-2-1-3-12-8(7)4-6(5-10)11-12/h1-4H |
InChI Key |
BBSWCQXHUGUESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


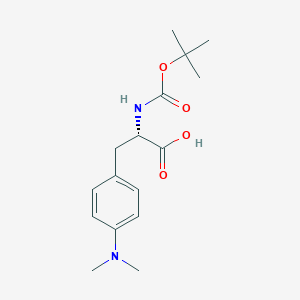

![3-[3-Chloro-5-(trifluoromethyl)phenyl]-3-hydroxypropanoic acid](/img/structure/B13545015.png)
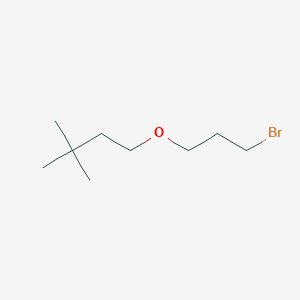
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-fluoropyridin-3-yl)propanoic acid](/img/structure/B13545022.png)


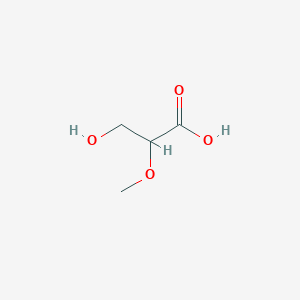
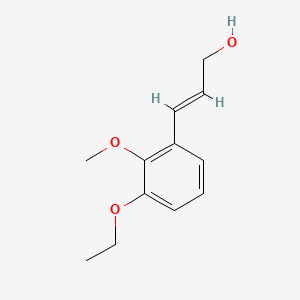


![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B13545078.png)
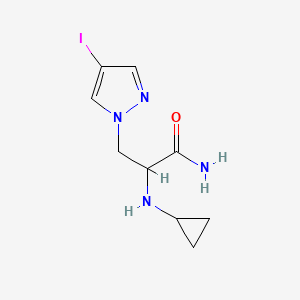
![tert-butyl N-[2-(1-aminocyclopropyl)ethyl]carbamate](/img/structure/B13545101.png)
